

Experimental procedure for dioctyl maleate synthesis in the lab

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Compound of Interest

Compound Name: *Dioctyl maleate*

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Application Notes and Protocols: Synthesis of Dioctyl Maleate

Introduction

Dioctyl maleate (DOM) is a versatile chemical intermediate primarily used as a plasticizer and a comonomer in the production of various polymers.^{[1][2]} It is synthesized through the esterification of maleic anhydride with an octanol, typically 2-ethylhexanol or n-octanol, in the presence of an acid catalyst.^{[3][4]} This document outlines detailed experimental procedures for the laboratory synthesis of **dioctyl maleate**, providing a summary of various catalytic systems and a general protocol for its preparation and purification.

Data Presentation: Comparison of Catalytic Systems for Dioctyl Maleate Synthesis

The following table summarizes quantitative data from different reported methods for the synthesis of **dioctyl maleate**, offering a comparative overview of reaction conditions and outcomes.

Catalyst	Molar Ratio (Alcohol: Anhydride)	Catalyst Loading	Reaction Temperature (°C)	Reaction Time (hours)	Conversion/Yield (%)	Reference
p-Toluenesulfonic acid	Stoichiometric	1.8 kg for 180 kg maleic anhydride	~140	1-2 (esterification)	-	[5]
Niobic acid	3:1	5 g per mole of anhydride	Reflux	1	99.3 (conversion), 85.6 (selectivity)	[5]
Ferric sulfate	3.0:1	6% of anhydride mass	Reflux	1	99.1 (conversion), 85.7 (yield)	[5]
Alumina	3.0:1	4% of alcohol mass	Reflux	1	99.5 (conversion)	[5]
Amberlyst-15	-	-	-	10	High	[6]
Dowex Resin	-	-	-	-	-	[7][8]

Experimental Protocols

This section provides a detailed methodology for the synthesis of **dioctyl maleate** in a laboratory setting. The procedure is based on the direct esterification of maleic anhydride with 2-ethylhexanol using p-toluenesulfonic acid as a catalyst, which is a commonly cited method.[5][9]

Materials:

- Maleic anhydride
- 2-Ethylhexanol (or n-octanol)
- p-Toluenesulfonic acid (catalyst)
- Sodium hydroxide solution (e.g., 5-29.5% w/v) for neutralization[5]
- Sodium carbonate solution (5%) for washing[5]
- Saturated brine solution for washing[5]
- Anhydrous sodium sulfate or magnesium sulfate for drying
- Toluene or xylene (for azeotropic removal of water, optional)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dean-Stark trap (or a similar water separator)
- Thermometer or temperature probe
- Mechanical stirrer or magnetic stirrer with a stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

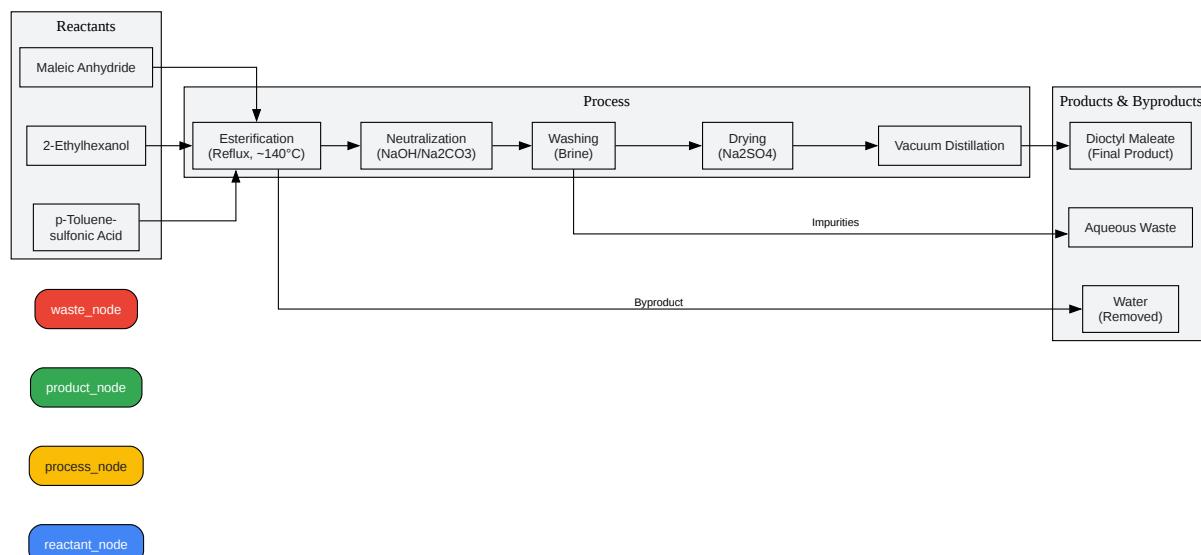
Procedure:

- Reaction Setup: Assemble a three-necked flask with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer.
- Charging Reactants: To the flask, add maleic anhydride and 2-ethylhexanol. A typical molar ratio of alcohol to anhydride is between 2.2:1 and 3:1 to drive the reaction towards the product.^{[5][10]} Add the p-toluenesulfonic acid catalyst (a typical loading is around 0.5-1% of the total reactant weight).
- Esterification Reaction:
 - Begin stirring the mixture and heat it to a temperature of approximately 140°C.^[5] The reaction is typically carried out under reflux.
 - Water will be formed as a byproduct of the esterification reaction.^[9] This water is removed azeotropically with a solvent like toluene or by the excess alcohol and collected in the Dean-Stark trap.
 - Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected, or the rate of water collection significantly decreases. This can take between 1 to 4 hours.^[5]
- Neutralization:
 - After the reaction is complete, cool the mixture to below 80°C.^[5]
 - Slowly add a sodium hydroxide or sodium carbonate solution while stirring to neutralize the acidic catalyst.^[5] Monitor the pH to reach a value of 7-8.^[5]
- Work-up and Purification:
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with a 5% sodium carbonate solution and then with a saturated brine solution to remove any remaining salts and water-soluble impurities.^[5]
 - Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

- Filter to remove the drying agent.
- Isolation of Product:
 - Remove the excess alcohol and any solvent used for azeotropic distillation under reduced pressure using a rotary evaporator.
 - For higher purity, the crude **dioctyl maleate** can be purified by vacuum distillation. Collect the fraction boiling at approximately 200-205°C at 0.67 kPa.[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **dioctyl maleate**.

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Caption: Experimental workflow for **dioctyl maleate** synthesis.

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References

- 1. celanese.com [celanese.com]
- 2. Dioctyl Maleate (DOM) Cas No: 142-16-5 - Blog [gpcchem.com]
- 3. gravitaschemical.com [gravitaschemical.com]
- 4. CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 10. journals.pan.pl [journals.pan.pl]
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